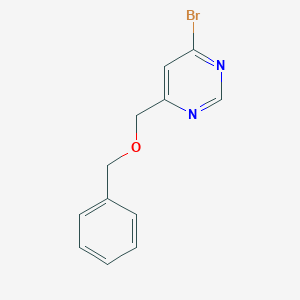
4-((Benzyloxy)methyl)-6-bromopyrimidine
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a benzyloxy methyl group. This could potentially be achieved through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the benzyloxy methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, with a benzyloxy methyl group attached at the 4th position and a bromine atom at the 6th position. The presence of the bromine atom would make the compound relatively heavy, and the benzyloxy group would likely confer some degree of polarity to the molecule .
Chemical Reactions Analysis
As a bromopyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction. Additionally, the benzyloxy group could potentially be modified or removed through various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively dense and possibly volatile. The benzyloxy group could confer some degree of polarity to the molecule, which could influence its solubility properties .
科学的研究の応用
Antioxidant Activity
The compound has been used in the synthesis of Schiff base ligands, which have been found to exhibit significant in vitro antioxidant activity . Specifically, the synthesized metal (II) complexes were found to be highly potent and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Antimicrobial Activity
The Schiff base ligands derived from the compound have shown promising antimicrobial activities. The metal (II) complexes were found to be more noxious than free Schiff base ligands against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .
Molecular Docking Studies
The compound has been used in molecular docking studies with the enzyme C. albicans sterol 14-alpha demethylase . This suggests potential applications in the development of new drugs targeting this enzyme.
Synthesis of Transition Metal Complexes
The compound is used in the synthesis of transition metal complexes. These complexes have been characterized by various spectroscopic techniques and physical studies .
Anticancer Agents
The compound has been used in the synthesis of benzimidazole derivatives, which have shown potential as anticancer agents . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) caused a significant increase of anticancer activity .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . These derivatives have been studied for their bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .
作用機序
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in dna synthesis and cellular metabolism .
Mode of Action
The benzyloxy group might also undergo various transformations under different conditions .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid metabolism, and brominated compounds can participate in various organic reactions .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
Depending on its target and mode of action, it could potentially influence various cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, certain reactions involving bromopyrimidines are known to be catalyzed by transition metals .
特性
IUPAC Name |
4-bromo-6-(phenylmethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVBHWLAKHOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



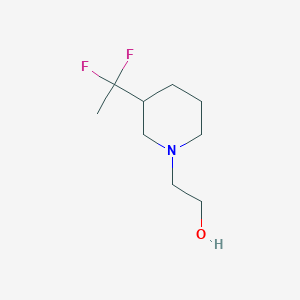
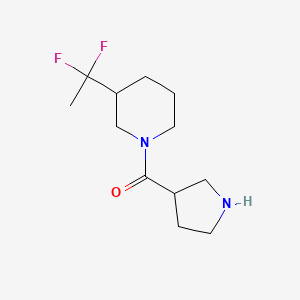

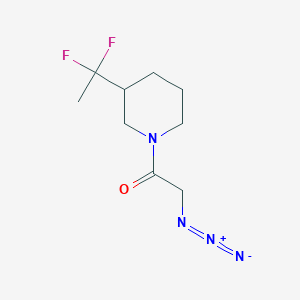
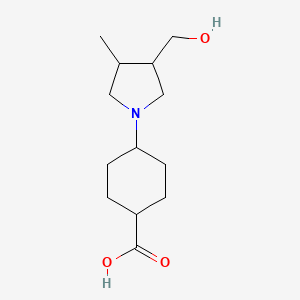

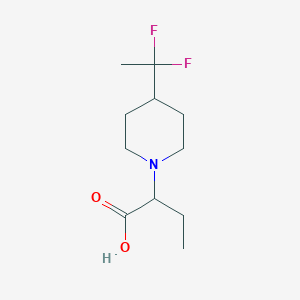



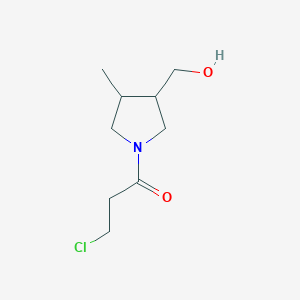

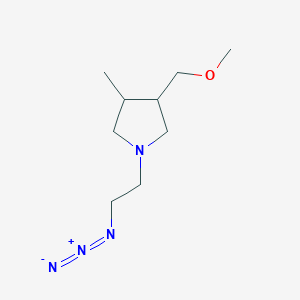
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)